molecular formula C22H22N2O3S B5128034 N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B5128034
M. Wt: 394.5 g/mol
InChI Key: HWSJQAUHFKWBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB proteins. IκB proteins normally bind to and sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. By inhibiting IKK, this compound 11-7082 prevents the phosphorylation and degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and the suppression of its transcriptional activity.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a range of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in a variety of cell types. Additionally, this compound 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082 for laboratory experiments is its specificity for the IKK complex and NF-κB pathway. This allows researchers to investigate the effects of NF-κB inhibition on specific cellular processes without affecting other signaling pathways. Additionally, this compound 11-7082 is relatively stable and easy to use, making it a popular tool for a wide range of applications.
However, there are also limitations to the use of this compound 11-7082 in laboratory experiments. One potential issue is the off-target effects of the compound, which can lead to unintended consequences in cellular processes. Additionally, the use of this compound 11-7082 in animal studies is limited by its poor solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

Despite its potential as a therapeutic agent, there are still many unanswered questions about the mechanisms of action and potential side effects of N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082. Some potential future directions for research include:
1. Investigating the effects of this compound 11-7082 on other signaling pathways and cellular processes, to better understand its off-target effects.
2. Developing more potent and selective inhibitors of the IKK complex and NF-κB pathway, which could have improved efficacy and fewer side effects.
3. Investigating the potential of this compound 11-7082 as a therapeutic agent for a range of diseases, including cancer, autoimmune disorders, and viral infections.
4. Developing new formulations of this compound 11-7082 that improve its solubility and bioavailability, to increase its efficacy in animal studies and potential clinical applications.
Conclusion
In conclusion, this compound 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of the IKK complex and NF-κB pathway. While there are still many unanswered questions about the mechanisms of action and potential side effects of this compound 11-7082, it remains a valuable tool for investigating the molecular mechanisms underlying various diseases.

Synthesis Methods

The synthesis of N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082 involves the condensation of 4-butoxybenzoic acid with 4-aminobenzophenone, followed by the reaction with thiophene-2-carbonyl chloride. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082 has been widely used in scientific research as a tool to investigate the molecular mechanisms underlying various diseases. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. By inhibiting NF-κB, this compound 11-7082 can modulate the expression of various genes involved in these processes, making it a valuable tool for studying the molecular pathways involved in disease progression.

properties

IUPAC Name

N-[4-[(4-butoxybenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-2-3-14-27-19-12-6-16(7-13-19)21(25)23-17-8-10-18(11-9-17)24-22(26)20-5-4-15-28-20/h4-13,15H,2-3,14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJQAUHFKWBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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